N-Ethyl-beta-methyl-phenethylamineHydrochloride
Description
N-Ethyl-beta-methyl-phenethylamine Hydrochloride is a phenethylamine derivative characterized by an ethyl group attached to the nitrogen atom and a methyl group on the beta carbon (Cβ) of the ethylamine side chain. The hydrochloride salt enhances its stability and solubility. The following analysis compares its structural and physicochemical properties with similar compounds, inferred from structural analogs and related evidence.
Properties
IUPAC Name |
N-ethyl-2-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-12-9-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUISMOVLTQRUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Beta-Methyl Phenylacetone
A widely employed route involves reductive amination of beta-methyl phenylacetone with ethylamine. The ketone precursor, beta-methyl phenylacetone, is synthesized via Friedel-Crafts acylation of toluene with acetyl chloride in the presence of AlCl₃, yielding phenylacetone. Subsequent methyl group introduction at the beta position is achieved through alkylation with methyl iodide under strong base conditions (e.g., LDA).
The reductive amination step utilizes sodium cyanoborohydride (NaBH₃CN) in methanol, facilitating imine reduction while preserving stereochemistry. Typical conditions include a 1:1.2 molar ratio of ketone to ethylamine, refluxing at 60°C for 12 hours, and achieving yields of 68–72%. The hydrochloride salt is precipitated by treating the freebase with concentrated HCl in ethanol, followed by recrystallization from acetone (purity >98%).
Key Advantages:
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High regioselectivity for secondary amine formation.
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Compatibility with acid-sensitive functional groups.
Nitroalkene Reduction and N-Ethylation
Inspired by nitro-to-amine reduction protocols, this method begins with the Henry reaction between benzaldehyde and nitroethane to form β-nitrostyrene derivatives. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to a primary amine, yielding beta-methyl phenethylamine. N-Ethylation is then performed via reductive alkylation using acetaldehyde and NaBH₃CN, achieving a 65% yield over two steps.
Critical Parameters:
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Nitroalkene synthesis: Benzaldehyde and nitroethane in ethanol with ammonium acetate, heated at 80°C for 6 hours.
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Reduction: 10% Pd/C, 50 psi H₂, 25°C, 4 hours.
Gabriel Synthesis with Subsequent Functionalization
The Gabriel synthesis offers an alternative pathway, starting with phthalimide protection of beta-methyl phenethyl bromide. The bromide intermediate is prepared via HBr addition to beta-methyl styrene, followed by nucleophilic substitution with potassium phthalimide. Deprotection with hydrazine yields beta-methyl phenethylamine, which undergoes N-ethylation using ethyl bromide in the presence of K₂CO₃ (yield: 58–62%).
Optimization Insights:
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Phthalimide protection prevents over-alkylation.
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Ethyl bromide stoichiometry must exceed 1.2 equivalents to ensure complete N-ethylation.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Reductive Amination | Beta-methyl phenylacetone | NaBH₃CN, ethylamine | 72 | 98.5 | High |
| Nitroalkene Reduction | Benzaldehyde | Pd/C, NaBH₃CN | 65 | 97.8 | Moderate |
| Gabriel Synthesis | Beta-methyl styrene | K₂CO₃, ethyl bromide | 62 | 96.2 | Low |
Trade-offs:
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Reductive amination offers superior scalability but requires stringent control over ketone purity.
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Nitroalkene reduction avoids harsh alkylation conditions but involves multi-step nitro intermediate handling.
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Gabriel synthesis is limited by bromide precursor availability and lower yields.
Solvent and Catalytic System Optimization
Solvent Selection for N-Ethylation
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in N-ethylation steps by stabilizing transition states. However, methanol and ethanol are preferred for reductive amination due to their compatibility with NaBH₃CN. The patent CN107759477A highlights dichloroethane and chloroform as optimal for acylation steps, providing inert environments for amine protection.
Catalytic Hydrogenation Efficiency
Pd/C (5–10 wt%) in ethanol achieves >95% conversion in nitro group reductions. Additives like acetic acid (1–2 vol%) suppress undesired side reactions, such as olefin hydrogenation.
Crystallization and Salt Formation
Hydrochloride salt formation is critical for product stability. The compound is isolated by dissolving the freebase in hot methanol and adding concentrated HCl until pH 1–2. Slow cooling to 4°C induces crystallization, yielding needle-like crystals with 99.2% purity (via HPLC). Recrystallization from acetone/water (3:1) further enhances purity to 99.6%.
Industrial-Scale Considerations
Large-scale production favors reductive amination due to fewer intermediates and lower catalyst costs. The patent CN107759477A emphasizes reactor design for exothermic steps (e.g., nitration), recommending jacketed reactors with temperature control below 30°C . Continuous flow systems may improve safety and yield consistency during HCl salt formation.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-beta-methyl-phenethylamineHydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
Synthesis Precursor
N-Ethyl-beta-methyl-phenethylamine hydrochloride serves as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in chemical reactions that yield substituted phenethylamines and other derivatives. For instance, it can be utilized in the production of tertiary amines through N-alkylation reactions with alkyl halides in the presence of triphenylphosphine (TPP) and diisopropylazocarboxylate (DIAD) .
Fluorescent Film Production
This compound has been employed in creating photochemically stable and highly selective fluorescent films for detecting illicit drugs such as methamphetamine. The sensitivity of these films makes them valuable tools for forensic applications .
Biological Applications
Neuromodulation Studies
Research indicates that N-Ethyl-beta-methyl-phenethylamine hydrochloride may act as a neuromodulator, influencing neurotransmitter levels in the brain. By inhibiting monoamine oxidase (MAO), it can increase the availability of neurotransmitters like dopamine and serotonin, which are critical for mood regulation and cognitive function .
Potential Therapeutic Uses
The compound is being investigated for its therapeutic potential in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into conditions such as depression and anxiety .
Medical Research
Clinical Trials and Safety Assessments
N-Ethyl-beta-methyl-phenethylamine hydrochloride has been included in clinical studies to assess its safety and efficacy. For example, studies involving similar compounds have focused on cardiovascular safety profiles, particularly concerning valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) . Such assessments are crucial for establishing safe usage parameters in potential therapeutic contexts.
Industrial Applications
Pharmaceutical Production
In industrial settings, N-Ethyl-beta-methyl-phenethylamine hydrochloride is utilized in the synthesis of pharmaceuticals. Its role as a building block in drug development underscores its importance in medicinal chemistry .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Synthesis Precursor | Used to synthesize various organic compounds and tertiary amines |
| Fluorescent Film Production | Creates sensitive films for detecting illicit drugs | |
| Biology | Neuromodulation Studies | Influences neurotransmitter levels by inhibiting MAO |
| Potential Therapeutic Uses | Investigated for treating neurological disorders | |
| Medical Research | Clinical Trials and Safety Assessments | Assessed for cardiovascular safety and potential therapeutic effects |
| Industry | Pharmaceutical Production | Serves as a building block in drug development |
Case Studies
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Fluorescent Detection of Methamphetamine
A study demonstrated the effectiveness of fluorescent films containing N-Ethyl-beta-methyl-phenethylamine hydrochloride in detecting methamphetamine at low concentrations. This application highlights its utility in forensic science . -
Neuromodulation Effects
Research exploring the compound's effects on neurotransmitter levels found that its MAO inhibitory properties could lead to increased dopamine availability, suggesting potential benefits in mood disorders . -
Safety Profiles in Clinical Trials
Clinical trials assessing similar compounds have focused on their cardiovascular safety, providing insights into the risk factors associated with long-term use. Such studies are essential for determining safe therapeutic doses .
Mechanism of Action
The mechanism of action of N-Ethyl-beta-methyl-phenethylamineHydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) in the central nervous system. This interaction modulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects . The compound also inhibits the vesicular monoamine transporter 2 (VMAT2), further influencing neurotransmitter levels in the brain .
Comparison with Similar Compounds
Methylphenidate Hydrochloride ()
Structural Differences :
- Methylphenidate Hydrochloride (C₁₄H₁₉NO₂·HCl) features a piperidine ring and a methyl group on the alpha carbon (Cα) of the ethyl chain.
- N-Ethyl-beta-methyl-phenethylamine Hydrochloride lacks the piperidine ring and has substituents on the nitrogen (ethyl) and Cβ (methyl).
Physicochemical Properties :
Pharmacological Implications: Methylphenidate is a CNS stimulant used for ADHD, acting via dopamine/norepinephrine reuptake inhibition.
Diphenhydramine Hydrochloride ()
Structural Differences :
- Diphenhydramine Hydrochloride (C₁₇H₂₁NO·HCl) contains a diphenylmethoxy group and a dimethylamine moiety.
- N-Ethyl-beta-methyl-phenethylamine Hydrochloride has a simpler phenethylamine backbone with ethyl and β-methyl substituents.
Physicochemical Properties :
| Property | Diphenhydramine Hydrochloride | N-Ethyl-beta-methyl-phenethylamine Hydrochloride (Inferred) |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO·HCl | Likely C₁₁H₁₆ClN |
| Molecular Weight | 291.82 g/mol | ~189.7 g/mol |
| Solubility | Water-soluble (ethanolamine derivative) | Likely less water-soluble due to hydrophobic substituents |
Pharmacological Implications: Diphenhydramine is an antihistamine with sedative effects.
Phenethylamine, o-methoxy-N, alpha-dimethyl-, Hydrochloride ()
Structural Differences :
- N-Ethyl-beta-methyl-phenethylamine Hydrochloride lacks aromatic methoxy groups and substitutes Cβ instead of Cα.
Physicochemical Properties :
| Property | o-methoxy-N, alpha-dimethyl analog | N-Ethyl-beta-methyl-phenethylamine Hydrochloride (Inferred) |
|---|---|---|
| Substituent Position | Cα methyl, o-methoxy | Cβ methyl, N-ethyl |
| Likely Solubility | Moderate polarity (methoxy group) | Higher lipophilicity (lack of polar groups) |
N-Methyl-4-benzyloxy-3-methoxyphenethylamine Hydrochloride ()
Structural Differences :
- This compound (C₁₇H₂₂ClNO₂) features benzyloxy and methoxy groups on the phenyl ring and a methylamine group.
- N-Ethyl-beta-methyl-phenethylamine Hydrochloride lacks aromatic substituents but has an ethylamine side chain.
Physicochemical Properties :
Bioavailability Considerations :
Aromatic benzyloxy/methoxy groups may enhance lipid solubility but reduce oral bioavailability compared to simpler phenethylamines .
N-Ethyl-1-naphthylamine Hydrochloride ()
Structural Differences :
- This compound (C₁₂H₁₄ClN) replaces the phenyl group with a naphthyl ring.
- N-Ethyl-beta-methyl-phenethylamine Hydrochloride retains a phenyl group with ethyl/methyl substituents.
Physicochemical Properties :
| Property | N-Ethyl-1-naphthylamine HCl | N-Ethyl-beta-methyl-phenethylamine Hydrochloride (Inferred) |
|---|---|---|
| Molecular Weight | 207.7 g/mol | ~189.7 g/mol |
| Aromatic System | Naphthalene (larger π-system) | Benzene (smaller π-system) |
Pharmacological Implications :
Naphthyl groups often enhance receptor binding affinity due to increased van der Waals interactions. The phenyl-based structure of N-Ethyl-beta-methyl-phenethylamine Hydrochloride may limit such interactions but improve selectivity .
Biological Activity
N-Ethyl-beta-methyl-phenethylamine hydrochloride, a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
N-Ethyl-beta-methyl-phenethylamine hydrochloride is characterized by its structural similarity to other phenethylamines, which are known for their neuromodulatory effects. Its molecular formula and specific properties contribute to its interaction with various neurotransmitter systems.
N-Ethyl-beta-methyl-phenethylamine acts primarily as a neuromodulator . It is believed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release, particularly dopamine and norepinephrine . This interaction can influence mood, cognition, and behavior.
Interaction with Neurotransmitter Systems
The compound exhibits agonistic activity at TAAR1, which is implicated in the modulation of dopaminergic and noradrenergic signaling pathways. Research indicates that compounds structurally similar to N-Ethyl-beta-methyl-phenethylamine may enhance the release of these neurotransmitters, potentially leading to stimulant-like effects at higher doses .
Pharmacokinetics
The pharmacokinetic profile of N-Ethyl-beta-methyl-phenethylamine includes rapid metabolism primarily by monoamine oxidases (MAOs). This rapid breakdown contributes to a short half-life in the body, necessitating further investigation into its sustained effects and potential accumulation with repeated dosing .
Neuromodulatory Effects
Research has demonstrated that N-Ethyl-beta-methyl-phenethylamine influences various behavioral outcomes in animal models. For instance, studies involving beta-phenylethylamine (a closely related compound) have shown significant increases in locomotor activity and reward-seeking behaviors when administered at specific doses .
Table 1: Summary of Biological Activity
| Compound | Effect on Dopamine Release | Effect on Norepinephrine Release | Dose Range (mg/kg) |
|---|---|---|---|
| N-Ethyl-beta-methyl-phenethylamine | Agonistic | Agonistic | 30-50 |
| Beta-Phenylethylamine | Significant increase | Moderate increase | 50 |
Case Studies
Several studies have explored the effects of related compounds on behavior and neurochemistry:
- Study on Rewarding Effects : A study examining beta-phenylethylamine showed significant increases in lever pressing for drug infusions, indicating enhanced rewarding properties at doses of 1.0 mg/kg/infusion .
- Behavioral Assessments : In another experiment, administration of beta-phenylethylamine resulted in increased head-twitching responses and circling behaviors in rodents, suggesting heightened dopaminergic activity .
- Receptor Binding Studies : In vitro studies have indicated that N-Ethyl-beta-methyl-phenethylamine exhibits binding affinity at various receptors beyond TAAR1, including dopamine and norepinephrine transporters (DATs and NETs), though it is less potent compared to traditional stimulants like amphetamine .
Safety Profile and Toxicity
While N-Ethyl-beta-methyl-phenethylamine is generally considered safe at low doses due to its rapid metabolism, concerns arise regarding potential toxicity at elevated levels. Its structural similarity to amphetamines necessitates caution, as high doses could lead to stimulant-like side effects . Further toxicological assessments are essential for understanding the safety margins of this compound.
Q & A
Basic Research Questions
Q. What validated synthetic routes exist for N-Ethyl-beta-methyl-phenethylamine Hydrochloride, and how can purity be confirmed?
- Synthesis : The compound can be synthesized via reductive amination of β-methylphenethylamine with ethylating agents (e.g., ethyl bromide) under controlled pH and temperature. A two-step purification process (recrystallization followed by column chromatography) is recommended to isolate the hydrochloride salt .
- Purity Validation : Use HPLC with UV detection (λmax ≈ 255 nm) and compare retention times against certified reference standards. Confirm molecular weight via LC-HR-MS/MS (expected m/z for CₙHₘNₖ·HCl) .
Q. What are the optimal storage conditions to ensure long-term stability of N-Ethyl-beta-methyl-phenethylamine Hydrochloride?
- Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Avoid repeated freeze-thaw cycles to prevent hygroscopic degradation .
Q. How can researchers mitigate hazards during handling?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation, skin contact, or ingestion. Decontaminate spills with 10% ethanol followed by water. Review Safety Data Sheets (SDS) for specific first-aid measures and disposal protocols .
Advanced Research Questions
Q. What analytical methods are recommended for detecting N-Ethyl-beta-methyl-phenethylamine Hydrochloride in biological matrices?
- Biological Samples : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Use deuterated internal standards (e.g., N-Ethyl-beta-methyl-phenethylamine-D₃) to correct for matrix effects. Validate methods per FDA guidelines (sensitivity: LOD ≤1 ng/mL; linearity: R² ≥0.99) .
- Tissue Distribution Studies : Combine microdialysis with capillary electrophoresis (CE) for real-time monitoring in rodent models .
Q. How can contradictory spectral data (e.g., NMR, IR) be resolved during structural elucidation?
- NMR : Compare experimental ¹H/¹³C spectra with computational predictions (e.g., DFT calculations). For hydrochloride salts, account for solvent effects (D₂O vs. CDCl₃) on chemical shifts .
- IR : Use attenuated total reflectance (ATR)-FTIR to confirm characteristic peaks (e.g., N-H stretch at ~2500 cm⁻¹, C-Cl stretch at ~700 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What in vitro models are suitable for studying the compound’s pharmacological activity?
- Receptor Binding Assays : Use CHO-K1 cells transfected with human adrenergic or dopaminergic receptors. Measure cAMP accumulation via ELISA or BRET-based biosensors. Include positive controls (e.g., clenbuterol for β-adrenoceptors) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS. Calculate intrinsic clearance (Clₜₙₜ) using the substrate depletion method .
Q. How can researchers address discrepancies in solubility data across studies?
- Method Standardization : Use the shake-flask method with PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify solubility via UV spectrophotometry (λ = 255 nm) and validate with nephelometry. Report temperature (±0.5°C) and agitation speed .
Methodological Considerations
- Data Reproducibility : Use certified reference materials (CRMs) from accredited suppliers (e.g., Cayman Chemical) and document batch-specific certificates of analysis (CoA) .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and obtain institutional ethics approval. Include sham-operated controls in neuropharmacological experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
